2-Methyl-1-propenylmagnesium bromide
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-1-propenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . They are used as a key component in the formation of carbon-carbon bonds .
Mode of Action
This compound, as a Grignard reagent, acts by performing nucleophilic addition to a variety of electrophilic substrates . This allows for the formation of a new carbon-carbon bond, thereby enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Grignard reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of complex molecules from simpler precursors .
Pharmacokinetics
It’s important to note that it is typically prepared and used in solution, often in an organic solvent such as tetrahydrofuran .
Result of Action
The result of the action of this compound is the formation of new organic compounds via the creation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of structures, including biaryls, alkylarenes, alkenylarenes, and alkynylalkenones .
Action Environment
The action of this compound is highly dependent on the environment in which the reaction takes place. It is sensitive to moisture and air, requiring an inert atmosphere for optimal performance . The reaction is also temperature-dependent, with lower temperatures generally favoring higher yields .
Biochemical Analysis
Biochemical Properties
As a Grignard reagent, it is known to participate in a variety of chemical reactions, such as the preparation of biaryls, alkylarenes, alkenylarenes, and alkynylalkenones via nucleophilic addition . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific reaction conditions and the other reactants present.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1-propenylmagnesium bromide involves its role as a Grignard reagent. Grignard reagents are strong nucleophiles and can attack a variety of electrophilic carbon centers in organic molecules . This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Temporal Effects in Laboratory Settings
Like other Grignard reagents, it is likely to be sensitive to moisture and air, requiring storage under inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-propenylmagnesium bromide is synthesized through the reaction of 2-methyl-1-propene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure conditions. The reaction is conducted in THF to ensure the solubility and stability of the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-propenylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds .
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Aryl Tosylates: Used in palladium-catalyzed coupling reactions.
Major Products:
Alcohols: Formed through the addition to carbonyl compounds.
Biaryls and Alkylarenes: Formed through coupling reactions.
Scientific Research Applications
2-Methyl-1-propenylmagnesium bromide has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of fluorinated amino acids for biochemical studies.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and specialty chemicals.
Comparison with Similar Compounds
- Isopropenylmagnesium bromide
- 1-Propynylmagnesium bromide
- Ethynylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness: 2-Methyl-1-propenylmagnesium bromide is unique due to its specific reactivity profile and the ability to form sterically hindered products. Its structure allows for selective reactions that are not easily achievable with other Grignard reagents .
Properties
IUPAC Name |
magnesium;2-methylprop-1-ene;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIUNZKXBJVSC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[CH-])C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403476 | |
Record name | 2-Methyl-1-propenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38614-36-7 | |
Record name | 2-Methyl-1-propenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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